Substrate Specificity of 2-Oxo-1,2-dihydroquinoline 8-Monooxygenase: Exclusive Conversion of the 2-Oxo-DHQ Core vs. 25 Other Compounds
The 2-oxo-1,2-dihydroquinoline 8-monooxygenase from Pseudomonas putida 86 catalyzes the NADH-dependent hydroxylation of 2-oxo-1,2-dihydroquinoline to 8-hydroxy-2-oxo-1,2-dihydroquinoline. Critically, the enzyme displays absolute substrate specificity: of 25 additional structurally related compounds tested, including quinoline, 2-hydroxyquinoline, 2-oxo-1,2,3,4-tetrahydroquinoline, and coumarin, none were hydroxylated [1][2]. This demonstrates that the 2-oxo-1,2-dihydroquinoline scaffold is the exclusive substrate for this enzyme, which directly implicates methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as the relevant metabolite or intermediate in related biosynthetic or degradation pathways.
| Evidence Dimension | Substrate conversion (enzyme activity) |
|---|---|
| Target Compound Data | 2-Oxo-1,2-dihydroquinoline is hydroxylated to 8-hydroxy-2-oxo-1,2-dihydroquinoline with measurable NADH consumption and product formation. |
| Comparator Or Baseline | 25 structurally related compounds (quinoline, 2-hydroxyquinoline, 4-hydroxyquinoline, 2-oxo-1,2,3,4-tetrahydroquinoline, coumarin, etc.) showed no detectable hydroxylation. |
| Quantified Difference | 100% conversion for the 2-oxo-DHQ substrate vs. 0% for all 25 comparators. |
| Conditions | In vitro assay using purified 8-monooxygenase components, NADH, and O₂, as reported in Rosche et al., 1995. |
Why This Matters
For researchers designing metabolic pathway probes or exploring microbial quinoline degradation, this compound (or its close analogs) is the only class-specific substrate; all other quinoline-like molecules are not recognized.
- [1] Rosche B, et al. J Biol Chem. 1995;270:17836-42. View Source
- [2] Rosche B, et al. J Biol Chem. 1995;270:17836-42. View Source
